22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylbenzo[g]chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H16. It is a metabolite of Dibenzo[def,p]chrysene, a well-known polycyclic aromatic hydrocarbon found in hot mix asphalt paving workers and is considered one of the most potent tumorigenic compounds identified to date .
Preparation Methods
The synthesis of 9-Methylbenzo[g]chrysene typically involves the methylation of benzo[g]chrysene. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Chemical Reactions Analysis
9-Methylbenzo[g]chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
9-Methylbenzo[g]chrysene is primarily used in scientific research due to its potent tumorigenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. Its applications extend to:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PAHs.
Biology: Employed in studies investigating the metabolic pathways and biological effects of PAHs.
Medicine: Utilized in cancer research to understand the molecular mechanisms of tumor formation and progression.
Industry: Limited industrial applications, mainly used in research settings
Mechanism of Action
The mechanism of action of 9-Methylbenzo[g]chrysene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially initiating carcinogenesis. The compound interacts with molecular targets such as cytochrome P450 enzymes, which facilitate its conversion to DNA-binding metabolites .
Comparison with Similar Compounds
9-Methylbenzo[g]chrysene is unique due to its high tumorigenic potency compared to other PAHs. Similar compounds include:
Chrysene: A parent compound with a similar structure but lacks the methyl group at the 9th position.
Benzo[a]pyrene: Another potent carcinogen with a different ring structure.
Dibenzo[def,p]chrysene: The parent compound from which 9-Methylbenzo[g]chrysene is derived .
Properties
Molecular Formula |
C23H16 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
22-methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C23H16/c1-15-14-16-8-2-3-9-17(16)23-21-13-7-5-11-19(21)18-10-4-6-12-20(18)22(15)23/h2-14H,1H3 |
InChI Key |
CBVGOILIIDOXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.